

Theoretical Solubility Profile: A Structural Analysis

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Compound of Interest

Compound Name: *5-Bromo-2-fluoro-N-methylaniline*

Cat. No.: *B1461270*

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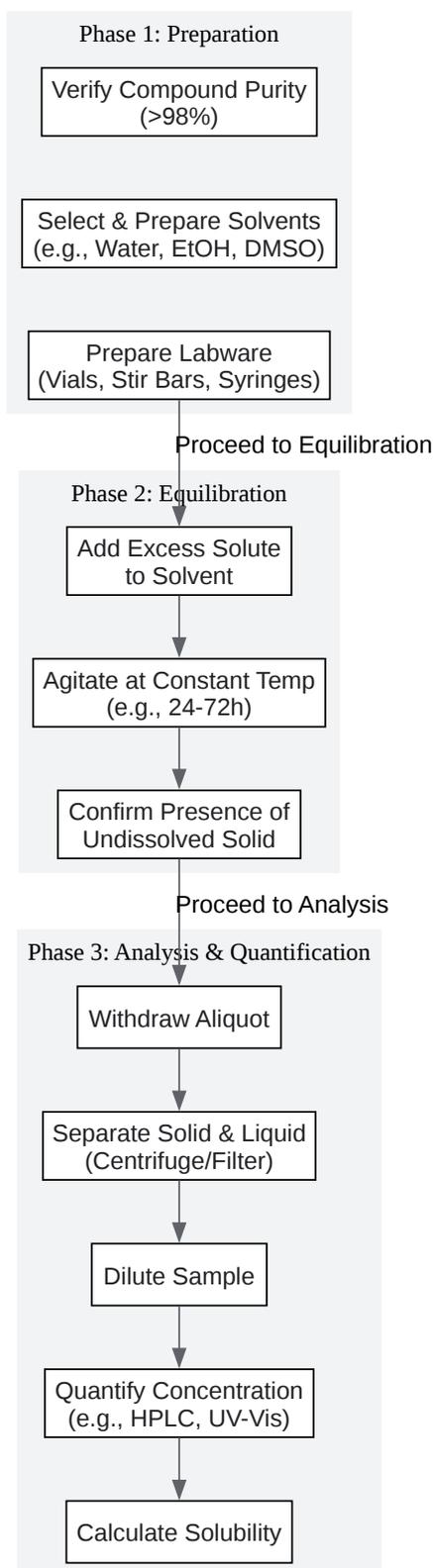
The solubility characteristics of **5-Bromo-2-fluoro-N-methylaniline** (Molecular Formula: C_7H_7BrFN) are dictated by the interplay of its functional groups. A predictive assessment is crucial for designing effective experimental strategies.

- **Aniline Backbone:** The core aniline structure provides a degree of polarity and a site for hydrogen bonding via the nitrogen atom's lone pair of electrons.
- **N-methyl Group:** The presence of the methyl group on the nitrogen slightly increases the molecule's lipophilicity and introduces steric hindrance, which may slightly reduce the N-H hydrogen bonding capability that would be present in a secondary aniline.
- **Fluorine and Bromine Substituents:** Both halogen atoms are electron-withdrawing and increase the molecule's molecular weight and surface area. The fluorine atom can participate in weak hydrogen bonding. The large bromine atom significantly contributes to the molecule's lipophilicity, suggesting a tendency towards lower solubility in aqueous media.

Predicted Solubility: Based on this structure, **5-Bromo-2-fluoro-N-methylaniline** is expected to be sparingly soluble in water and polar protic solvents.^[1] Its solubility is predicted to be significantly higher in common organic solvents, particularly aprotic polar solvents and some non-polar aromatic solvents.

Experimental Workflow for Solubility Determination

The following section outlines a comprehensive workflow for the precise determination of **5-Bromo-2-fluoro-N-methylaniline** solubility. This process is designed to establish a state of thermodynamic equilibrium, ensuring the data is accurate and reproducible.



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Caption: High-level workflow for solubility determination.

Detailed Experimental Protocol: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[2][3] This protocol ensures a self-validating system by confirming that thermodynamic equilibrium has been reached.

Materials and Equipment

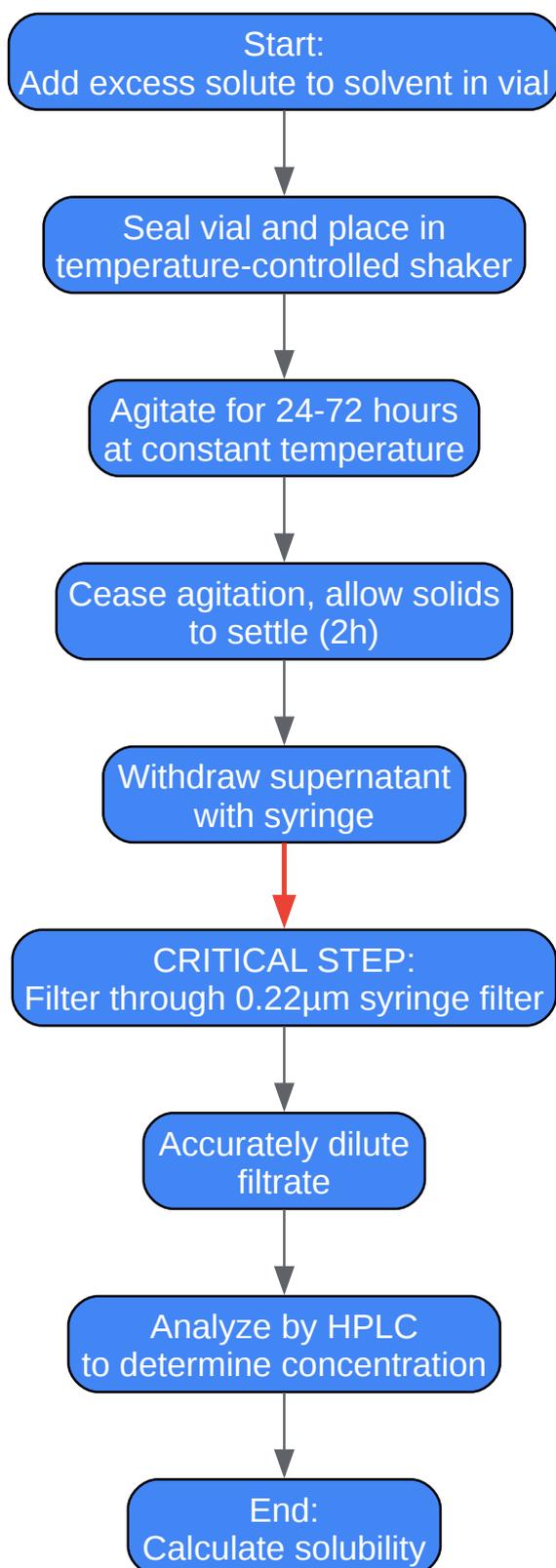
- **5-Bromo-2-fluoro-N-methylaniline** (purity >98%)
- Selected solvents (e.g., Deionized Water, Ethanol, Methanol, DMSO, Acetonitrile, Toluene)
- Analytical balance
- Glass vials with screw caps
- Magnetic stir plate or orbital shaker with temperature control
- Syringes and syringe filters (0.22 μm PTFE or equivalent)
- Calibrated positive displacement pipettes
- Volumetric flasks
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other quantitative analytical instrument like a UV-Vis spectrophotometer).

Step-by-Step Methodology

- Preparation of Standard Solutions:
 - Accurately prepare a stock solution of **5-Bromo-2-fluoro-N-methylaniline** in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
 - From the stock solution, create a series of calibration standards by serial dilution. These will be used to generate a calibration curve for quantification.

- Sample Preparation and Equilibration:
 - Add an excess amount of **5-Bromo-2-fluoro-N-methylaniline** to a vial containing a known volume of the test solvent. "Excess" means enough solid should remain undissolved at equilibrium to ensure saturation.[2] A starting point is to add approximately 10-20 mg of the compound to 2-5 mL of solvent.
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C) and agitate vigorously.
 - Causality: Continuous agitation is critical to maximize the surface area of the solid in contact with the solvent, facilitating the dissolution process and accelerating the approach to equilibrium.[3]
 - Allow the mixture to equilibrate for a minimum of 24 hours. For compounds that are slow to dissolve, equilibration times of 48 to 72 hours may be necessary.[3]
- Sampling and Phase Separation:
 - After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow undissolved solids to settle.
 - Carefully withdraw a sample from the clear supernatant using a syringe.
 - Immediately filter the sample through a 0.22 µm syringe filter into a clean vial.
 - Causality: This filtration step is the most critical part of the process. It ensures that no microscopic, undissolved solid particles are carried over into the analytical sample, which would artificially inflate the measured solubility.
- Quantification:
 - Accurately dilute the filtered sample with a suitable solvent to bring its concentration within the linear range of the calibration curve.

- Analyze the diluted sample using a validated HPLC method (or other quantitative technique).
- Determine the concentration of **5-Bromo-2-fluoro-N-methylaniline** in the diluted sample by comparing its response to the calibration curve.
- Calculation:
 - Calculate the original concentration in the saturated solution using the following formula:
Solubility (mg/mL) = Concentration from Calibration Curve (mg/mL) × Dilution Factor



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Caption: Detailed workflow of the Shake-Flask Method.

Data Presentation

All experimentally determined solubility data should be recorded in a clear and organized manner. The following table provides a template for presenting your results.

Solvent	Temperature (°C)	Solubility (mg/mL)	Solubility (mol/L)	Notes
Deionized Water	25	Experimental Value	Calculated Value	e.g., pH of water
Ethanol	25	Experimental Value	Calculated Value	
DMSO	25	Experimental Value	Calculated Value	
Acetonitrile	25	Experimental Value	Calculated Value	
Toluene	25	Experimental Value	Calculated Value	

Conclusion

Understanding the solubility of **5-Bromo-2-fluoro-N-methylaniline** is essential for its effective application in research and development, particularly in the synthesis of Active Pharmaceutical Ingredients (APIs).^{[4][5]} While published quantitative data is scarce, this guide provides the theoretical framework and a robust, validated experimental protocol to empower researchers to generate this critical data. Adherence to the detailed methodology, particularly the steps ensuring thermodynamic equilibrium and proper phase separation, will yield reliable and reproducible results, facilitating downstream applications and accelerating the pace of discovery.

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